N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 930675-63-1
VCID: VC5291224
InChI: InChI=1S/C17H21FN4OS/c1-12-13(2)24-17(19-12)20-16(23)11-21-7-9-22(10-8-21)15-5-3-14(18)4-6-15/h3-6H,7-11H2,1-2H3,(H,19,20,23)
SMILES: CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C
Molecular Formula: C17H21FN4OS
Molecular Weight: 348.44

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

CAS No.: 930675-63-1

Cat. No.: VC5291224

Molecular Formula: C17H21FN4OS

Molecular Weight: 348.44

* For research use only. Not for human or veterinary use.

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide - 930675-63-1

Specification

CAS No. 930675-63-1
Molecular Formula C17H21FN4OS
Molecular Weight 348.44
IUPAC Name N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C17H21FN4OS/c1-12-13(2)24-17(19-12)20-16(23)11-21-7-9-22(10-8-21)15-5-3-14(18)4-6-15/h3-6H,7-11H2,1-2H3,(H,19,20,23)
Standard InChI Key BZPATJSZDVWBOE-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct components:

  • Thiazole ring: A 4,5-dimethyl-substituted 1,3-thiazole serves as the central heterocycle, contributing to potential electronic and steric effects.

  • Acetamide linker: Connects the thiazole to a piperazine group, enabling conformational flexibility.

  • 4-Fluorophenyl-piperazine: The piperazine ring is substituted at the 4-position with a fluorine-bearing aryl group, a motif often associated with enhanced bioavailability and target affinity in medicinal chemistry .

Table 1: Key Chemical Properties

PropertyValueSource
CAS No.930675-63-1
Molecular FormulaC₁₇H₂₁FN₄OS
Molecular Weight348.44 g/mol
IUPAC NameN-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
SMILESCC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C
InChI KeyBZPATJSZDVWBOE-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Routes

While detailed protocols for this specific compound are scarce, analogous molecules suggest a multi-step approach:

  • Thiazole amine preparation: 4,5-Dimethyl-1,3-thiazol-2-amine is synthesized via cyclization of thiourea derivatives with α-haloketones.

  • Acetamide intermediate: Reacting chloroacetyl chloride with the thiazole amine yields 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide .

  • Piperazine coupling: The chloroacetamide undergoes nucleophilic substitution with 1-(4-fluorophenyl)piperazine in the presence of a base (e.g., K₂CO₃) to form the final product.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Thiourea, α-bromoketone, ethanol, refluxThiazole ring formation
2Chloroacetyl chloride, DCM, 0–5°CAcetamide linkage introduction
31-(4-Fluorophenyl)piperazine, K₂CO₃, DMFPiperazine coupling

Reaction yields and purification methods (e.g., column chromatography, recrystallization) are critical but unreported in available literature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • Thiazole methyl groups: δ 2.3–2.5 ppm (singlets, 6H).

    • Piperazine protons: δ 2.6–3.1 ppm (multiplet, 8H) .

    • Fluorophenyl aromatic protons: δ 6.8–7.2 ppm (doublets, 4H) .

  • ¹³C NMR: Key peaks likely correspond to the thiazole C-2 (δ 160–165 ppm), acetamide carbonyl (δ 170–175 ppm), and fluorophenyl carbons (δ 115–162 ppm).

Mass Spectrometry (MS)

High-resolution MS (HRMS) would show a molecular ion peak at m/z 348.44 (M+H⁺), with fragmentation patterns indicative of thiazole and piperazine cleavage .

Physicochemical Properties

Solubility and Stability

Experimental solubility data are unavailable, but the compound’s logP (calculated: ~3.2) suggests moderate lipophilicity, aligning with its potential for membrane permeability . Stability under ambient conditions is undocumented but likely requires storage at −20°C to prevent degradation.

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